N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide
Overview
Description
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide: is a complex organic compound that features a bromophenyl group, a dimethylpyrimidinyl group, and a sulfanylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide typically involves a multi-step process. The initial step often includes the formation of the 4-bromophenyl ethylideneamine intermediate, followed by its reaction with 4,6-dimethylpyrimidin-2-thiol. The reaction conditions usually require a solvent such as ethanol or methanol, and the process is often carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives.
Scientific Research Applications
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and dimethylpyrimidinyl groups may facilitate binding to specific sites, while the sulfanylpropanamide moiety could be involved in catalytic or inhibitory activities. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide
- N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide
Uniqueness
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties compared to its chloro and fluoro analogs.
Properties
IUPAC Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4OS/c1-10-9-11(2)20-17(19-10)24-13(4)16(23)22-21-12(3)14-5-7-15(18)8-6-14/h5-9,13H,1-4H3,(H,22,23)/b21-12+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVWXVUGKCLRNR-CIAFOILYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(C)C(=O)NN=C(C)C2=CC=C(C=C2)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)SC(C)C(=O)N/N=C(\C)/C2=CC=C(C=C2)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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